2-(benzotriazol-1-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzotriazole moiety linked to an indole derivative through an acetohydrazide linkage. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, benzotriazole, is reacted with an appropriate acylating agent to form a benzotriazole derivative.
Coupling with Indole Derivative: The benzotriazole derivative is then coupled with an indole derivative through a hydrazide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the acetohydrazide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzotriazole and indole moieties can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions (e.g., reflux in a suitable solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted benzotriazole or indole derivatives.
Scientific Research Applications
2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In materials science, the compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzotriazole and indole moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s bioactivity. The acetohydrazide linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetamide: Similar structure but with an acetamide linkage instead of an acetohydrazide linkage.
2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetohydrazide linkage.
2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetohydrazide linkage.
Uniqueness
2-(benzotriazol-1-yl)-N’-(2-oxoindol-3-yl)acetohydrazide is unique due to the presence of the acetohydrazide linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-14(9-22-13-8-4-3-7-12(13)18-21-22)19-20-15-10-5-1-2-6-11(10)17-16(15)24/h1-8,17,24H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNRCMKPYIORQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419902 |
Source
|
Record name | 2-(benzotriazol-1-yl)-N'-(2-oxoindol-3-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5792-51-8 |
Source
|
Record name | 2-(benzotriazol-1-yl)-N'-(2-oxoindol-3-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.